molecular formula C7H5BrIN3 B13579403 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine

2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13579403
M. Wt: 337.94 g/mol
InChI Key: RCRGQDPKSQZEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple stepsThe subsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts.

    Hydrazine Monohydrate: Used in the preparation of pyrazole intermediates.

    Gold Catalysts: Employed in cyclization reactions.

    Sodium Hydride: Used for final cyclization steps.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, and modulate their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine: Similar structure but lacks the iodine atom.

    2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: Contains a carboxylic acid group instead of a methyl group.

    Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: Contains a methyl ester group

Uniqueness

2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens in the pyrrolopyrazine scaffold makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H5BrIN3

Molecular Weight

337.94 g/mol

IUPAC Name

2-bromo-7-iodo-5-methylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H5BrIN3/c1-12-3-4(9)6-7(12)10-2-5(8)11-6/h2-3H,1H3

InChI Key

RCRGQDPKSQZEDU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=NC(=CN=C21)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.